Therafectin
Overview
Description
Amiprilose is a synthetic carbohydrate with the molecular formula C14H27NO6 and a molecular weight of 305.37 g/mol . It is known for its immunomodulatory and anti-inflammatory properties . The compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory arthritis .
Mechanism of Action
Target of Action
Amiprilose primarily targets hyperproliferative cell types , including psoriatic skin cells . It interacts with these cells to inhibit their proliferation, thereby playing a significant role in managing conditions characterized by abnormal cell growth.
Mode of Action
Amiprilose’s mode of action is believed to be extracellular . It interacts with its targets, leading to changes in cell morphology. For instance, in fibroblasts, concentrations of amiprilose between 0.1 and 0.5% result in the development of large intracellular vacuoles .
Biochemical Pathways
Amiprilose is known to inhibit the synthesis of prostaglandins by blocking cyclooxygenase . This enzyme converts arachidonic acid to cyclic endoperoxides, which are precursors of prostaglandins. By inhibiting this pathway, amiprilose exerts its anti-inflammatory, analgesic, antipyretic, and platelet-inhibitory actions .
Result of Action
The action of amiprilose leads to a number of molecular and cellular effects. It inhibits the proliferation of hyperproliferative cells, including psoriatic skin cells . In addition, it induces changes in cell morphology, such as the development of large intracellular vacuoles in fibroblasts . These effects contribute to its potential therapeutic applications.
Action Environment
The action of amiprilose can be influenced by various environmental factors. For instance, the concentration of the drug can affect its toxicity and efficacy. Concentrations greater than 5% were found to be toxic . Therefore, the environment in which amiprilose is administered, including the concentration and the presence of other substances, can significantly influence its action and effectiveness.
Biochemical Analysis
Biochemical Properties
Amiprilose interacts with various biomolecules in the body. It has been shown to have regulatory effects on cytokines, which are proteins that play a crucial role in cellular signaling
Cellular Effects
Amiprilose has been found to have a variety of effects on cells. It has been shown to inhibit the proliferation of hyperproliferative cell types, including psoriatic skin cells . This suggests that Amiprilose may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amiprilose have been observed to change over time . It has been found to be non-toxic to fibroblasts and keratinocytes at concentrations of 0.1% (wt/vol) and lower . Higher concentrations have been found to result in changes in fibroblast morphology and toxicity .
Metabolic Pathways
It is known to have effects on cytokine regulation , suggesting that it may interact with enzymes or cofactors involved in these pathways.
Preparation Methods
The synthetic route typically involves the use of 1,2-O-isopropylidene-3-O-[3’-(N,N-dimethylamino)propyl]-α-D-glucofuranose hydrochloride as a key intermediate . The reaction conditions often include the use of solvents such as methanol and ethanol, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
Amiprilose undergoes various chemical reactions, including:
Oxidation: Amiprilose can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert amiprilose into its corresponding alcohols.
Substitution: Amiprilose can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Amiprilose has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound in carbohydrate chemistry to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cell proliferation and differentiation, particularly in skin cells.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis.
Comparison with Similar Compounds
Amiprilose can be compared with other similar compounds, such as:
Chondroitin sulfate: Similar to amiprilose in its use for joint health, but differs in its molecular composition and mechanism of action.
Hyaluronic acid: Shares anti-inflammatory properties with amiprilose but is primarily used for its viscoelastic properties in medical applications.
Amiprilose is unique due to its specific structure, which allows it to interact with cellular pathways in a distinct manner, leading to its potent immunomodulatory and anti-inflammatory effects .
Properties
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO6.ClH/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14;/h9-13,16-17H,5-8H2,1-4H3;1H/t9-,10-,11+,12-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNRORZRFGUAKL-ADMBVFOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCCCN(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56824-20-5 (Parent) | |
Record name | Amiprilose hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
341.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60414-06-4, 56824-20-5 | |
Record name | Amiprilose hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiprilose hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIPRILOSE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/546994B3VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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